

# Validating the efficacy of Teriparatide biosimilars in vitro

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative In-Vitro Analysis of Teriparatide Biosimilars

An objective guide for researchers and drug development professionals on the demonstrated in-vitro efficacy of **Teriparatide** biosimilars compared to the reference product. This report synthesizes data from publicly available studies, detailing experimental protocols and key performance indicators.

**Teriparatide**, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone, is a potent anabolic agent for the treatment of osteoporosis.[1][2] Its therapeutic effect is mediated through the activation of the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor, which stimulates bone formation.[1][3] With the expiration of patents for the originator product, several biosimilars have been developed and approved, promising comparable efficacy and safety at a reduced cost.[1][2][4] This guide provides a comprehensive comparison of the in-vitro performance of **Teriparatide** biosimilars against the reference medicinal product (RMP), focusing on receptor binding, downstream signaling, and biological activity.

## **Comparative Analysis of Biological Activity**

In-vitro studies are fundamental in establishing the biosimilarity of **Teriparatide** products. These assays are designed to demonstrate that any minor differences in physicochemical properties do not translate into clinically meaningful differences in biological function. Key







parameters evaluated include binding to the PTH1R and the subsequent activation of intracellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway, which is a dominant mechanism for its anabolic effects on bone.[1]

Multiple studies have demonstrated a high degree of similarity between various **Teriparatide** biosimilars and the RMP in terms of their in-vitro biological activity. For instance, the biosimilar RGB-10 (marketed as Terrosa® and Movymia®) and **Teriparatide** BGW have been shown to have comparable potency and efficacy in cell-based assays.[1][5][6]



| Biosimilar                               | Cell Line                                                      | Assay Type                                      | Key Finding                                                                            | Reference |
|------------------------------------------|----------------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| RGB-10<br>(Terrosa®/Movy<br>mia®)        | UMR-106 (rat<br>osteosarcoma)                                  | cAMP release<br>assay                           | Comparable potency to the reference medicinal product (RMP). [5]                       | [5]       |
| Saos-2 (human osteosarcoma)              | cAMP release<br>assay                                          | Comparable potency to the RMP.[5]               | [5]                                                                                    |           |
| ELISA-based<br>receptor-binding<br>assay | Highly similar receptor binding characteristics to the RMP.[5] | [5]                                             |                                                                                        |           |
| Teriparatide<br>BGW                      | CHO-K1-PTH1R                                                   | Enzyme Fragment Complementatio n (EFC) for cAMP | Identical behavior to the RMP, with a mean pEC50 within the assay acceptance range.[1] | [1]       |
| INTG-8                                   | Not Specified                                                  | In-vitro biological<br>activity                 | Demonstrated biosimilarity to the EU- and US-teriparatide reference products.[7]       | [7]       |

## Signaling Pathways and Experimental Workflows

**Teriparatide**'s interaction with the PTH1R initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase through Gs proteins, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[8][9] A secondary pathway involves the activation of Phospholipase C (PLC) via Gq



proteins, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[9]



#### Click to download full resolution via product page

**Caption: Teriparatide** signaling through the PTH1R activates both Gs/cAMP/PKA and Gq/PLC/PKC pathways.

A typical in-vitro experimental workflow to assess the biological activity of a **Teriparatide** biosimilar involves several key steps, from cell culture to data analysis.





Click to download full resolution via product page



**Caption:** Generalized workflow for in-vitro bioassays to compare **Teriparatide** biosimilars and RMP.

## **Experimental Protocols**

While specific protocols vary between laboratories, the following provides a generalized methodology for a competitive binding assay and a functional cAMP assay, based on commonly cited techniques.

## PTH1R Competitive Binding Assay (ELISA-based)

- Objective: To determine the relative binding affinity of the Teriparatide biosimilar and the RMP to the PTH1R.
- Methodology:
  - Microplates are coated with a purified, recombinant PTH1R.
  - A fixed concentration of biotinylated **Teriparatide** is mixed with serial dilutions of either the biosimilar or the RMP.
  - The mixtures are added to the PTH1R-coated wells and incubated to allow for competitive binding.
  - After washing to remove unbound components, streptavidin-horseradish peroxidase
     (HRP) is added, which binds to the biotinylated **Teriparatide**.
  - A substrate for HRP is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the binding affinity of the test compound.
  - The half-maximal inhibitory concentration (IC50) is calculated for both the biosimilar and the RMP.

## **Functional Bioassay: cAMP Production**

Objective: To measure the potency of the **Teriparatide** biosimilar and the RMP in stimulating intracellular cAMP production.



- Cell Lines: UMR-106 (rat osteosarcoma) or Saos-2 (human osteosarcoma) cells, which endogenously express the PTH1R.[5] Alternatively, CHO-K1 or HEK293 cells overexpressing the human PTH1R can be used.[1]
- Methodology:
  - Cells are seeded in 96-well plates and cultured to an appropriate confluency.
  - The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
  - Serial dilutions of the Teriparatide biosimilar and the RMP are added to the cells.
  - Following a defined incubation period (e.g., 30 minutes at room temperature), the cells are lysed.[8]
  - The intracellular cAMP concentration is quantified using a suitable detection method, such as:
    - Enzyme Fragment Complementation (EFC): A technology where cAMP competes with an enzyme-labeled cAMP conjugate, modulating the enzyme activity which is then measured.[5]
    - Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format using a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor.
    - Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay to quantify cAMP levels.
  - Dose-response curves are generated, and the half-maximal effective concentration (EC50)
     is calculated to compare the potency of the biosimilar and the RMP.

## Conclusion

The available in-vitro data from a range of analytical techniques consistently demonstrates that approved **Teriparatide** biosimilars are highly similar to the reference medicinal product.[5][10] The comparability in receptor binding and, crucially, in the activation of the primary cAMP



signaling pathway, provides a strong scientific foundation for the expectation of equivalent clinical efficacy and safety.[1][6] These in-vitro studies represent a critical step in the totality of the evidence required for the regulatory approval of biosimilars, ensuring that patients have access to effective and more affordable treatments for osteoporosis.[2]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First Generic Teriparatide: Structural and Biological Sameness to Its Reference Medicinal Product PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosimilars of teriparatide [gabionline.net]
- 3. Are there any biosimilars available for Teriparatide? [synapse.patsnap.com]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. Comparative Physicochemical and Biological Characterisation of the Similar Biological Medicinal Product Teriparatide and Its Reference Medicinal Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical similarity assessment of teriparatide biosimilar Terrosa [gabionline.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Physicochemical and Biological Characterisation of the Similar Biological Medicinal Product Teriparatide and Its Reference Medicinal Product PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the efficacy of Teriparatide biosimilars in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b344504#validating-the-efficacy-of-teriparatidebiosimilars-in-vitro]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com